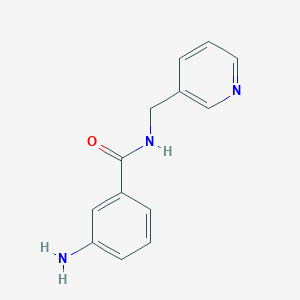

3-amino-N-(pyridin-3-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDOJCKBQWSURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309019 | |

| Record name | 3-amino-N-(pyridin-3-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25844-49-9 | |

| Record name | NSC210798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-N-(pyridin-3-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Benzamide Derivatives

Benzamide (B126) and its derivatives represent a cornerstone in the fields of chemical biology and medicinal chemistry. walshmedicalmedia.com These compounds, characterized by a benzene (B151609) ring attached to an amide group, are not only versatile intermediates in organic synthesis but also integral components of numerous biologically active molecules. researchgate.net The amide bond itself is a fundamental feature in countless biological processes, and its presence in a molecule can confer stability and the ability to participate in hydrogen bonding interactions with biological targets. researchgate.net

The pharmacological versatility of the benzamide scaffold is extensive, with derivatives exhibiting a wide array of activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com This broad spectrum of biological effects has cemented the benzamide moiety as a privileged structure in drug discovery. researchgate.net For instance, substituted benzamides have been developed as antipsychotic agents, such as sulpiride (B1682569) and amisulpride, and as prokinetic agents like metoclopramide. walshmedicalmedia.com Furthermore, the ongoing exploration of benzamide derivatives continues to yield new therapeutic candidates, including potent enzyme inhibitors. Research has demonstrated that specific substitutions on the benzamide ring are crucial for activity, with some derivatives showing inhibitory effects on enzymes like histone deacetylases, which are significant targets in cancer therapy.

A Closer Look at 3 Amino N Pyridin 3 Ylmethyl Benzamide S Architecture

The chemical structure of 3-amino-N-(pyridin-3-ylmethyl)benzamide is a deliberate amalgamation of three key functional components: a benzamide (B126) core, an amino group, and a pyridine (B92270) ring linked by a methylene (B1212753) bridge. Its molecular formula is C13H13N3O, and it is identified by the CAS number 1838298-24-0. bldpharm.comkeyorganics.netaablocks.com

The central scaffold is a benzamide, providing the structural rigidity and hydrogen bonding capabilities inherent to this class of compounds. The amino group is positioned at the 3-position of the benzene (B151609) ring. This primary amine is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification. Its position on the aromatic ring influences the electronic properties of the molecule.

Attached to the amide nitrogen is a pyridin-3-ylmethyl group. This consists of a pyridine ring connected via a methylene (-CH2-) spacer. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interactions with biological targets. The methylene linker provides rotational flexibility, allowing the pyridine and benzamide moieties to adopt various spatial orientations.

The Broader Research Context of Pyridine and Benzamide Containing Molecules

Established Synthetic Routes to the Core Benzamide Structure

Traditional synthetic strategies for this compound rely on robust and well-understood chemical transformations. These methods typically involve a stepwise approach, focusing on the formation of the amide bond, introduction of the pyridin-3-ylmethyl group, and the generation of the 3-amino functionality.

Amide Bond Formation Strategies

The cornerstone of the synthesis is the formation of the amide bond, which connects the substituted benzene (B151609) ring to the pyridin-3-ylmethylamine moiety. This is most commonly achieved through condensation reactions. A prevalent method involves the reaction of a carboxylic acid derivative with an amine. researchgate.net To facilitate this transformation, activating agents are often employed to enhance the reactivity of the carboxylic acid. researchgate.netacs.org Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole). researchgate.net Other strategies involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which can then readily react with the amine. google.com

For instance, 3-aminobenzoic acid can be reacted with thionyl chloride to form 3-aminobenzoyl chloride. This acyl chloride is then reacted with 3-pyridinemethanamine to yield the desired benzamide. The reaction mechanism for the formation of the acyl chloride involves the protonation of the carbonyl oxygen of the carboxylic acid by thionyl chloride, followed by a nucleophilic attack of a chloride ion, and subsequent elimination of sulfur dioxide and hydrogen chloride.

Interactive Table: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Reaction Conditions |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Room temperature, aprotic solvent (e.g., DCM, DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt or DMAP | Room temperature, aqueous or organic solvent |

| Carbonyldiimidazole (CDI) | None or Et3N | Room temperature, aprotic solvent |

| Triphenylphosphine (B44618) (PPh3) | 2,4,6-Trichloro-1,3,5-triazine | Room temperature, solvent-drop grinding |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | DIPEA | Room temperature, aprotic solvent (e.g., DMF) |

Introduction of the Pyridin-3-ylmethyl Moiety

The pyridin-3-ylmethyl group is typically introduced via a nucleophilic substitution reaction. researchgate.net In this approach, an amine, specifically 3-pyridinemethanamine (also known as 3-picolylamine), acts as the nucleophile. This amine attacks an electrophilic carbonyl carbon of an activated 3-substituted benzoic acid derivative.

A common synthetic route involves the reaction of 3-nitrobenzoyl chloride with 3-pyridinemethanamine. researchgate.net The highly reactive acyl chloride readily undergoes nucleophilic attack by the primary amine of 3-pyridinemethanamine, leading to the formation of the N-(pyridin-3-ylmethyl)amide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Amino Group Introduction and Transformations

The final key step in many synthetic routes is the introduction of the 3-amino group on the benzamide core. This is frequently accomplished through the reduction of a nitro group precursor. commonorganicchemistry.comorganic-chemistry.org The nitro group is a convenient precursor as it is relatively easy to introduce onto the aromatic ring via electrophilic nitration and can be selectively reduced under various conditions.

A widely used method for this transformation is catalytic hydrogenation. commonorganicchemistry.comrasayanjournal.co.in This involves reacting the nitro-substituted benzamide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reducing agents can also be employed, including metals in acidic media (e.g., iron, zinc, or tin(II) chloride) or transfer hydrogenation methods using reagents like hydrazine (B178648) hydrate. commonorganicchemistry.comresearchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. For instance, tin(II) chloride is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities like nitriles or esters. stackexchange.com

Interactive Table: Common Reagents for Nitro Group Reduction

| Reagent | Catalyst/Conditions | Selectivity |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Reduces many functional groups |

| Hydrogen Gas (H₂) | Raney Nickel | Can be used for substrates sensitive to dehalogenation |

| Iron (Fe) | Acetic Acid | Mild conditions, good for presence of other reducible groups |

| Zinc (Zn) | Acetic Acid | Mild conditions, good for presence of other reducible groups |

| Tin(II) Chloride (SnCl₂) | Ethyl Acetate (reflux) | High chemoselectivity for aromatic nitro groups |

| Hydrazine Hydrate | Various (e.g., Fe/CaCl₂) | Transfer hydrogenation, can be selective |

| Trichlorosilane (HSiCl₃) | Tertiary Amine | Metal-free, wide functional group tolerance |

Advanced Synthetic Approaches and Chemo-selective Transformations

More recently, advanced synthetic methodologies have been developed to improve the efficiency, selectivity, and environmental footprint of benzamide synthesis. These methods often utilize transition metal catalysis and innovative reaction conditions.

Palladium-Catalyzed Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of benzamides. rsc.orgacs.org These reactions offer alternative pathways for forming the crucial C-N amide bond or for constructing the benzamide framework itself.

One notable example is the palladium-catalyzed cyanation of aryl bromides, followed by in-situ hydration of the resulting nitrile to form the primary benzamide. rsc.org This one-pot procedure allows for the synthesis of various benzamides in moderate to excellent yields. rsc.org While not a direct synthesis of the title compound, this methodology is highly relevant for the preparation of related analogues.

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which directly forms a C-N bond between an aryl halide and an amine. tcichemicals.com This reaction is widely used for the synthesis of N-aryl and N-heteroaryl amines and can be adapted for the synthesis of benzamide derivatives. More recently, photoredox/nickel dual catalysis has enabled the selective C-C or C-N coupling of aryl halides with formamide, providing direct access to unprotected benzamides. acs.org

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is not directly used for the synthesis of the core benzamide structure of this compound. However, it is a valuable tool for creating analogues by introducing alkyne functionalities, which can then be further elaborated.

Mechanochemical Synthesis Strategies for Amides

Mechanochemistry, which involves chemical reactions induced by mechanical energy such as grinding or milling, offers a green and efficient alternative to traditional solvent-based synthesis. nih.govdigitellinc.com These solvent-free or low-solvent methods can lead to shorter reaction times, higher yields, and reduced waste. researchgate.netsemanticscholar.orgnih.gov

Several mechanochemical approaches to amide synthesis have been developed. nih.gov One strategy involves the ball milling of esters with calcium nitride, which serves as an ammonia (B1221849) source, to produce primary amides. organic-chemistry.orgacs.org This method has been shown to be compatible with a variety of functional groups. organic-chemistry.orgacs.org Another approach utilizes coupling reagents such as EDC or carbonyldiimidazole under ball milling conditions to facilitate amide bond formation between carboxylic acids and amines. researchgate.net The use of 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine under solvent-drop grinding conditions has also been reported for the efficient synthesis of amides from carboxylic acids. researchgate.net These mechanochemical methods represent a promising avenue for the sustainable production of this compound and its derivatives. nih.gov

Analysis of Synthetic Efficiency and Yield Optimization in Research Literature

The efficiency and yield of synthetic routes for N-(pyridin-3-ylmethyl)benzamide analogues are significantly influenced by the chosen catalysts, reaction conditions, and starting materials. Scientific literature provides several examples of optimization strategies aimed at improving the viability of these syntheses for research and development.

One notable study focused on the synthesis of N-(pyridin-2-yl)-benzamides, a close structural analogue, utilizing a bimetallic metal-organic framework (MOF) as a heterogeneous catalyst. mdpi.com Researchers developed a Fe2Ni-BDC catalyst for the Michael addition-amidation reaction of 2-aminopyridine (B139424) and trans-β-nitrostyrene. mdpi.com The optimization process revealed that the reactant molar ratio, solvent, and catalyst loading were critical factors. The highest yield of the desired N-(pyridin-2-yl)-benzamide (82%) was achieved when using a 1:1 molar ratio of the reactants in dichloromethane (B109758) (DCM) at 80°C for 24 hours. mdpi.com The study also demonstrated the catalyst's robustness, as it could be recycled up to six times without a significant drop in activity, with the sixth run still yielding 77%. mdpi.com

| Parameter | Condition | Yield of N-(pyridin-2-yl)-benzamide | Source |

| Catalyst | Fe2Ni-BDC (10 mol%) | 82% | mdpi.com |

| Reactants | 2-aminopyridine, trans-β-nitrostyrene | mdpi.com | |

| Molar Ratio | 1:1 | 82% | mdpi.com |

| 1:2 (amine:nitrostyrene) | ~78% | mdpi.com | |

| 2:1 (amine:nitrostyrene) | 56% | mdpi.com | |

| Solvent | Dichloromethane (DCM) | 82% | mdpi.com |

| Temperature | 80 °C | 82% | mdpi.com |

| Time | 24 hours | 82% | mdpi.com |

| Catalyst Recycling | Yield after 6th run | 77% | mdpi.com |

In another example concerning more complex amide derivatives, researchers compared a classical synthetic method with a novel approach using magnesium oxide nanoparticles (MgO NPs) as a catalyst. frontiersin.org The synthesis involved reacting 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with various carboxylic acids. The classical method, using triethylamine (B128534) as a catalyst, required 5 hours to complete, whereas the MgO nanoparticle-catalyzed method achieved higher yields in a significantly shorter time. frontiersin.org For instance, the synthesis of one derivative resulted in a 94% yield in just 45 minutes with MgO NPs, compared to an 82% yield in 5 hours using the classical approach. frontiersin.org This highlights the potential of nanocatalysts to substantially improve synthetic efficiency. frontiersin.org

| Method | Catalyst | Reaction Time | Yield | Source |

| Classical | Triethylamine | 5 hours | 82% | frontiersin.org |

| Nanoparticle-Catalyzed | MgO NPs (20 mol%) | 45 minutes | 94% | frontiersin.org |

These studies underscore a clear trend towards the development of more efficient, catalyst-driven processes. The focus on reusable heterogeneous catalysts like MOFs and highly active nanocatalysts demonstrates a commitment to creating more sustainable and economically viable synthetic routes in academic and industrial research. mdpi.comfrontiersin.org

Patent Landscape Review for Preparation of N-(Pyridin-3-ylmethyl)benzamide Derivatives

The patent landscape for N-(pyridin-3-ylmethyl)benzamide derivatives is largely centered on their application as intermediates in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors. google.comgoogle.com The patented synthetic methods often protect specific, multi-step routes that lead to complex, biologically active molecules.

A prominent strategy found in the patent literature involves the coupling of a carboxylic acid with an amine to form the final amide product. google.com For example, patent US10202365B2, which covers 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors, describes a general synthesis where a carboxylic acid intermediate is coupled to various amines to generate the final amide. google.com This modular approach allows for the creation of diverse compound libraries for drug discovery.

Another key synthetic approach detailed in patents is the use of advanced coupling reactions to construct complex molecular scaffolds. Patent WO2021074138A1, related to the synthesis of intermediates for Nilotinib and Imatinib, describes a two-step process for creating a crucial C-N bond. google.com This process involves a palladium-catalyzed Suzuki coupling, followed by a copper(II)oxide-catalyzed C-N bond formation to produce N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. google.com This intermediate is then further elaborated into the final active pharmaceutical ingredient. The patent highlights the challenges of such syntheses, including the need for anhydrous conditions for certain steps, which can be difficult to scale up. google.com

The patent literature thus reveals that the synthesis of N-(pyridin-3-ylmethyl)benzamide derivatives is often embedded within broader synthetic campaigns for drug development. The intellectual property focuses on securing efficient and scalable routes to key intermediates and final products, frequently employing powerful catalytic systems like palladium and copper. google.comgoogle.com These patents protect the specific reaction sequences and conditions that provide a competitive advantage in the production of these valuable compounds.

Reactivity of the Amino Group: Derivatization and Functionalization Strategies

The primary aromatic amino group (-NH₂) on the benzene ring is a versatile site for chemical modification, behaving as a potent nucleophile. This allows for a range of derivatization and functionalization reactions. scribd.com

Key reactions include:

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides in a nucleophilic substitution reaction to form the corresponding N-acetylated amide derivative. byjus.com This reaction is often performed in the presence of a base to neutralize the HCl produced. byjus.com

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. This transformation is useful for introducing new functional moieties and altering the electronic properties of the molecule. scribd.comnih.gov

Alkylation and Arylation: The amino group can undergo alkylation with alkyl halides, though over-alkylation to form secondary and tertiary amines can be a challenge. scribd.comgoogle.com Arylation can also be achieved under specific catalytic conditions.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer-type reactions.

A summary of common derivatization strategies for the amino group is presented below.

| Reaction Type | Reagent | Functional Group Formed | Significance |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Modulates electronic properties, serves as a protecting group. |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Introduces bulky groups, alters solubility and binding properties. nih.govrsc.org |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Increases basicity and can modify biological activity. google.com |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt (-N₂⁺) | Versatile intermediate for introducing a wide range of functional groups. |

Chemical Transformations of the Amide Linkage

The amide bond in this compound is characterized by significant resonance stabilization, making it generally robust. nih.gov However, it can be cleaved or transformed under specific, often vigorous, reaction conditions.

Hydrolysis: The amide linkage can be hydrolyzed back to its constituent carboxylic acid (3-aminobenzoic acid) and amine (3-(aminomethyl)pyridine). This reaction typically requires heating in the presence of strong acid or base. libretexts.orgnih.gov

Acid-catalyzed hydrolysis involves initial protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgresearchgate.net

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway is generally effective for secondary amides. researchgate.netrsc.orgarkat-usa.org

Reduction: The amide can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 3-amino-N-(pyridin-3-ylmethyl)benzylamine.

Transamidation: Under certain conditions, typically requiring high temperatures or a catalyst, the amide bond can undergo exchange with another amine, a process known as transamidation. researchgate.net

The table below outlines the primary transformations of the amide linkage.

| Transformation | Reagents/Conditions | Products |

| Acid Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Heat | 3-Aminobenzoic acid, 3-(Aminomethyl)pyridine salt |

| Base Hydrolysis | Strong Base (e.g., NaOH, KOH), Heat | Salt of 3-Aminobenzoic acid, 3-(Aminomethyl)pyridine |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-N-(pyridin-3-ylmethyl)benzylamine |

Reactions Involving the Pyridine and Benzene Moieties

Both the benzene and pyridine rings can undergo electrophilic aromatic substitution (SₑAr), though their reactivity and the position of substitution are influenced by the existing functional groups. wikipedia.orgmsu.eduyoutube.com

Benzene Ring: The benzene ring is "activated" by the strongly electron-donating amino group, which directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the amino group). byjus.com The amide group, being a meta-director, also influences the regioselectivity. Reactions like halogenation or nitration would be expected to occur preferentially at the positions activated by the potent amino group.

Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.compearson.comuoanbar.edu.iq Electrophiles that do react typically add at the 3-position. uoanbar.edu.iqquimicaorganica.org Friedel-Crafts alkylation and acylation are generally not feasible as the Lewis acid catalyst coordinates to the basic pyridine nitrogen, further deactivating the ring. uoanbar.edu.iqquimicaorganica.org

N-Oxidation of Pyridine: The nitrogen atom of the pyridine ring behaves like a tertiary amine and can be oxidized to a pyridine N-oxide using reagents such as hydrogen peroxide or peroxy acids. gcwgandhinagar.com This transformation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. gcwgandhinagar.comacs.org

Stability Under Various Reaction Conditions for Research Purposes

The stability of this compound is a critical consideration for its use in research, particularly in its role as a PARP inhibitor. selleckchem.comwikipedia.orgclinicaltrialsarena.com The molecule's stability is generally good under many standard laboratory conditions, but it is susceptible to degradation under harsh chemical environments.

Acidic and Basic Conditions: As mentioned, the amide bond is prone to hydrolysis under strongly acidic or basic conditions, especially with heating. beilstein-journals.orgnih.gov The compound is expected to be stable in dilute aqueous solutions at or near neutral pH. nih.govdtu.dk

Oxidative and Reductive Conditions: The primary amino group is susceptible to oxidation. Strong reducing agents like LiAlH₄ will reduce the amide bond.

Photostability: Compounds containing pyridine and substituted benzene rings can be sensitive to UV light, potentially leading to degradation or isomerization over time. acs.org

Storage: For research purposes, PARP inhibitors are often stored as solids at room temperature or refrigerated, and solutions are typically prepared fresh or stored frozen in aliquots to minimize degradation. bpsbioscience.commedchemexpress.comsigmaaldrich.com

The following table summarizes the predicted stability of the compound under common research conditions.

| Condition | Predicted Stability | Potential Transformation Product(s) |

| Strong Acid (e.g., 6M HCl, heat) | Low | Amide hydrolysis products |

| Strong Base (e.g., 2M NaOH, heat) | Low | Amide hydrolysis products |

| Dilute Aqueous Buffer (pH 7) | High | None expected |

| Oxidizing Agent (e.g., H₂O₂) | Moderate | Oxidation of amino group, N-oxidation of pyridine |

| Strong Reducing Agent (e.g., LiAlH₄) | Low | Reduction of amide to amine |

| UV Light Exposure | Moderate | Potential for photodegradation |

Structure Activity Relationship Sar and Rational Molecular Design Based on the 3 Amino N Pyridin 3 Ylmethyl Benzamide Scaffold

Identification of Essential Structural Elements for Biological Activity

The biological activity of the 3-amino-N-(pyridin-3-ylmethyl)benzamide scaffold is intrinsically linked to three key structural components: the benzamide (B126) moiety, the amino group on the benzamide ring, and the pyridin-3-ylmethyl group.

The Benzamide Moiety: The benzamide core is a well-established pharmacophore in numerous enzyme inhibitors. The amide linkage is crucial for maintaining the structural integrity of the molecule and often participates in hydrogen bonding interactions with the target protein. Deletion or significant alteration of the carbonyl group within the amide bond can lead to a substantial loss of activity nih.gov.

The 3-Amino Group: The amino group at the 3-position of the benzamide ring is a critical determinant of activity for certain targets, such as PARP. 3-Aminobenzamide (B1265367) itself is a known PARP inhibitor, and its derivatives often exhibit potent inhibitory effects selleckchem.commedchemexpress.comnih.gov. This amino group can form key hydrogen bonds with amino acid residues in the active site of the enzyme, contributing significantly to the binding affinity.

The Pyridin-3-ylmethyl Moiety: This portion of the molecule extends from the amide nitrogen and explores a different region of the enzyme's binding pocket. The pyridine (B92270) ring can engage in various interactions, including hydrogen bonding via its nitrogen atom and π-stacking with aromatic residues. The methylene (B1212753) linker provides flexibility, allowing the pyridine ring to adopt an optimal orientation for binding.

Systematic Exploration of Substituent Effects on the Benzamide Ring

Modifications to the benzamide ring, beyond the essential 3-amino group, can have a profound impact on the compound's potency and selectivity.

Position of the Amino Group: The placement of the amino group on the benzamide ring is a critical factor. While 3-aminobenzamide is a potent PARP inhibitor, the activity of other isomers can vary significantly. For instance, in a series of N-(2-amino-4-pyridine) benzamide derivatives, the amino group on the pyridine ring was found to be important for activity as histone deacetylase (HDAC) inhibitors researchgate.net. This highlights that the optimal position of the amino group is target-dependent.

Other Functional Groups: The introduction of other substituents onto the benzamide ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.

Dinitro Groups: While specific data on dinitro-substituted this compound is limited, the introduction of nitro groups, which are strongly electron-withdrawing, can significantly alter the electronic distribution of the benzamide ring. This can affect the pKa of the amino group and the hydrogen bonding capacity of the amide.

The following table summarizes the general effects of substituents on the benzamide ring:

| Substituent | Position | General Effect on Activity | Rationale |

| Amino | 3- (meta) | Often essential for PARP inhibition | Forms key hydrogen bonds in the active site. |

| Amino | 2- (ortho) / 4- (para) | Activity is target-dependent | Alters the orientation of the hydrogen bond donor/acceptor. |

| Dinitro | Various | Can decrease activity due to steric hindrance and unfavorable electronics. | Strong electron-withdrawing nature can reduce binding affinity. |

| Methyl | Various | Can increase or decrease activity depending on the target. | Increases lipophilicity and can provide favorable steric interactions. |

| Nitro | Various | Can increase or decrease activity. | Strong electron-withdrawing group, can form hydrogen bonds. |

Investigation of Modifications on the Pyridin-3-ylmethyl Moiety

Alterations to the pyridin-3-ylmethyl portion of the molecule offer another avenue for optimizing biological activity.

Related Heterocycles: Replacing the pyridine ring with other heterocycles is a common strategy in medicinal chemistry to explore different chemical space and improve properties such as potency, selectivity, and metabolic stability. Bioisosteric replacement of the pyridine ring with other five- or six-membered heterocycles can lead to compounds with retained or enhanced activity. For instance, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, potent pesticidal activity was observed mdpi.comnih.gov.

| Modification | Rationale | Potential Outcome |

| Pyridine Isomer (2- or 4-substituted) | Alters the directionality of hydrogen bonding and steric interactions. | Change in potency and/or selectivity. |

| Substitution on the Pyridine Ring | Modulates electronic properties and provides additional interaction points. | Increased potency and selectivity. |

| Replacement with other Heterocycles (e.g., Thiazole, Pyrimidine, Pyrrolidine) | Explores different hydrogen bonding patterns and steric profiles. | Improved pharmacokinetic properties and target engagement. |

Rational Design Principles for Novel Analogues with Enhanced Specificity or Potency

Based on the SAR findings, several rational design principles can be formulated to guide the development of novel analogs with improved therapeutic profiles.

Conservation of the 3-Aminobenzamide Core: For targets like PARP, the 3-aminobenzamide moiety should be retained as the primary pharmacophore responsible for binding to the nicotinamide-binding pocket.

Systematic Exploration of the Pyridinyl Moiety: The pyridinylmethyl group should be considered a vector for achieving selectivity. Modifications to this part of the molecule can be made to exploit specific features of the target enzyme's active site that are not present in related off-target enzymes. This can involve altering the substitution pattern on the pyridine ring or replacing it with other heterocycles.

Fine-Tuning of Physicochemical Properties: Substituents on both the benzamide and pyridine rings can be used to optimize the molecule's solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups can enhance aqueous solubility, while the addition of fluorine atoms can block sites of metabolism.

Structure-Based Design: Where crystal structures of the target enzyme in complex with inhibitors are available, computational modeling and docking studies can be employed to rationally design novel analogs that form more favorable interactions with the active site.

Comparative SAR Studies with Related Benzamide-Containing Scaffolds

The SAR of this compound can be further understood by comparing it with related scaffolds where the pyridine ring is replaced by other heterocyclic systems.

Thiazole: Benzamides containing a thiazole moiety have been investigated as inhibitors of various enzymes. The thiazole ring, with its sulfur and nitrogen atoms, offers a different set of hydrogen bonding and electronic properties compared to pyridine.

Pyrimidine: The pyrimidine ring, with its two nitrogen atoms, provides additional hydrogen bond acceptors and can lead to altered binding geometries. Structure-activity relationship studies of pyrimidine-4-carboxamides have demonstrated the importance of this scaffold in achieving potent enzyme inhibition selleckchem.com.

Pyrrolidine: The replacement of an aromatic heterocycle like pyridine with a non-aromatic, saturated ring such as pyrrolidine introduces conformational flexibility. A comparative study of pyrrolidinyl and piperidinyl benzamides showed that the nature of the saturated ring significantly impacted anticonvulsant activity and sodium channel inhibition nih.gov.

Thienopyridine: Thienopyridine scaffolds, which are bicyclic and contain both thiophene and pyridine rings, offer a more rigid and extended structure. These scaffolds can explore larger regions of the binding site and form unique interactions.

The biological activity of these different scaffolds is highly dependent on the specific target enzyme. A direct comparison of their potency would require testing against the same biological target under identical conditions. However, the diverse chemical properties of these heterocycles provide a rich toolkit for medicinal chemists to design novel benzamide-based inhibitors with tailored biological activities.

Computational Chemistry and Structural Biology Approaches in Research on 3 Amino N Pyridin 3 Ylmethyl Benzamide

Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential therapeutic targets of 3-amino-N-(pyridin-3-ylmethyl)benzamide and the specific interactions that stabilize the ligand-protein complex.

Research has shown that benzamide (B126) derivatives, a class to which this compound belongs, can effectively bind to a variety of protein targets. Docking studies on similar benzamide-containing compounds have revealed key binding interactions. For instance, in studies involving other benzamide derivatives, hydrogen bonds are frequently observed between the benzamide moiety and amino acid residues such as ASP 437, GLY 101, and ARG 76. mdpi.com The carbonyl group of the benzamide and the amino groups are often involved in forming these critical hydrogen bonds that anchor the ligand within the protein's active site. nih.gov

Table 1: Predicted Interactions of Benzamide Derivatives from Molecular Docking Studies

| Interacting Residue | Interaction Type | Reference |

| ASP 437 | Hydrogen Bond | mdpi.com |

| GLY 101 | Hydrogen Bond | mdpi.com |

| ARG 76 | Hydrogen Bond | mdpi.com |

| Asp-381 | Hydrogen Bond | nih.gov |

| Leu-293 | Packing | nih.gov |

| Aromatic Residues | π-π Stacking | mdpi.com |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape and binding stability of this compound. MD simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the stability of its interactions with a protein target. nih.govpeerj.com

For flexible molecules like this compound, MD simulations can reveal the different conformations the molecule can adopt in solution and when bound to a protein. mdpi.com These simulations can help identify the most stable binding poses and calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. The study of related molecules has shown that the conformational flexibility is crucial for its ability to adapt to the binding site of various proteins. mdpi.com

MD simulations have been used to study the self-assembly of aromatic amino acids, a process that shares some similarities with ligand-protein binding in terms of the driving forces. rsc.org These studies highlight the importance of both hydrogen bonding and aromatic stacking interactions in determining the final assembled structure, which is also relevant for the binding of this compound to its targets.

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations can provide valuable information about its chemical properties.

DFT studies can be used to calculate various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A larger gap suggests higher stability. mdpi.com Furthermore, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions, which is crucial for understanding its binding mechanism. mdpi.com

Theoretical spectroscopic data, such as NMR and FTIR spectra, can also be predicted using DFT. researchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and provides a deeper understanding of its vibrational and electronic properties. researchgate.net

Table 2: Quantum Chemical Parameters Calculated by DFT for Similar Pyrimidine Derivatives

| Parameter | Significance | Reference |

| HOMO Energy | Electron-donating ability | mdpi.com |

| LUMO Energy | Electron-accepting ability | mdpi.com |

| HOMO-LUMO Gap | Chemical stability and reactivity | mdpi.com |

| Electrophilicity Index | Propensity to accept electrons | mdpi.com |

Homology Modeling for Unresolved Protein Structures

In cases where the crystal structure of a target protein for this compound has not been experimentally determined, homology modeling can be employed. nih.gov This computational technique builds a three-dimensional model of the target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (a template). nih.gov

The accuracy of the homology model depends on the degree of sequence identity between the target and the template. nih.gov Once a reliable model is generated, it can be used for molecular docking and MD simulations to study the binding of this compound. For example, homology modeling has been successfully used to build a model of Mycobacterium tuberculosis QcrB, a potential drug target for which no crystal structure was available, enabling the study of inhibitor binding. nih.gov This approach significantly expands the range of potential protein targets that can be investigated for their interaction with this compound.

Integration of Computational and Experimental Data in Mechanistic Elucidation

The most powerful approach to understanding the mechanism of action of this compound involves the integration of computational and experimental data. Computational methods can generate hypotheses about potential protein targets and binding modes, which can then be validated through experimental techniques such as X-ray crystallography and various binding assays. mdpi.com

For instance, molecular docking might predict that this compound binds to a specific kinase. This prediction can be tested experimentally by measuring the compound's inhibitory activity against that kinase. If the compound is found to be active, the binding mode predicted by docking can be further validated by solving the crystal structure of the protein-ligand complex. Any discrepancies between the computational and experimental results can be used to refine the computational models, leading to a more accurate understanding of the binding mechanism. This iterative cycle of prediction and validation is a cornerstone of modern drug discovery.

Advanced Spectroscopic and Analytical Characterization Methodologies in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound. ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-amino-N-(pyridin-3-ylmethyl)benzamide, one would expect to see distinct signals for the aromatic protons on both the benzamide (B126) and pyridine (B92270) rings, as well as signals for the amine (NH₂) and amide (NH) protons, and the methylene (B1212753) (CH₂) bridge.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of unique carbon atoms in the molecule. Each carbon atom gives a distinct signal based on its electronic environment, allowing for the complete assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound (C₁₃H₁₃N₃O), confirming its molecular formula of 227.1059. Furthermore, analysis of the fragmentation pattern can help to confirm the structure, as specific bonds break in predictable ways. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of chromatography with the detection capabilities of MS, allowing for the analysis of the compound within a mixture. chemicalbook.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing (e.g., co-crystal structures, freebase forms)

X-ray Crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. This information defines the molecule's conformation in the solid state and provides insight into intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack together in the crystal lattice. This technique can be applied to the freebase form of the compound or its co-crystals.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic methods are essential for separating compounds from a mixture and assessing their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques that pass a sample through a column containing a stationary phase. The differential interaction of components with this phase leads to their separation. For this compound, a validated HPLC or UPLC method would establish its retention time under specific conditions (e.g., column type, mobile phase composition, flow rate) and could be used to determine its purity, typically expressed as a percentage of the total peak area.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide group, C-N stretches, and bands corresponding to the aromatic C-H and C=C bonds of the benzene (B151609) and pyridine rings. For instance, data for the related fragment 3-aminobenzamide (B1265367) shows distinct peaks in the IR spectrum that correspond to its functional groups. nist.gov

Future Research Directions and Potential Academic Impact of 3 Amino N Pyridin 3 Ylmethyl Benzamide Research

Expanding the Scope of Biological Applications Beyond Current Findings

The benzamide (B126) scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. While detailed biological profiling of 3-amino-N-(pyridin-3-ylmethyl)benzamide is not yet available, research on similar benzamide derivatives provides a roadmap for future investigations.

Table 1: Potential Biological Activities of Benzamide Derivatives

| Biological Target/Activity | Examples from Related Compounds | Potential Relevance for this compound |

| Anticancer | Inhibition of Poly(ADP-ribose) polymerase (PARP) | The benzamide structure is a key feature of several PARP inhibitors. |

| Antidiabetic | Glucokinase activators | Certain benzamide derivatives have been explored for their potential in managing type 2 diabetes. researchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways | Novel benzamide derivatives have been synthesized and screened for their anti-inflammatory properties. researchgate.net |

| Antibacterial | Inhibition of bacterial cell division proteins (e.g., FtsZ) | The benzamide core can be modified to target essential bacterial enzymes. |

| Antimicrobial | Broad-spectrum activity against various microbes | The synthesis of benzamide derivatives has been a strategy for developing new antimicrobial agents. cyberleninka.ru |

| Antiviral | Inhibition of viral replication | The diverse chemical space of benzamides allows for screening against viral targets. |

| Neurological Disorders | Targeting receptors and enzymes in the central nervous system | Benzamides are known to interact with various CNS targets, including dopamine and serotonin receptors. |

Future research on this compound would likely involve extensive in vitro and in vivo screening to elucidate its specific biological activities. Structure-activity relationship (SAR) studies, where the core molecule is systematically modified, could lead to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

Development of Chemical Probes for Cellular and Molecular Research

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound could be adapted for the development of such probes. For instance, the amino group offers a convenient site for the attachment of reporter molecules, such as fluorophores or biotin, without significantly altering the core pharmacophore.

These modified probes could be used to:

Visualize the subcellular localization of the compound's biological target.

Identify and isolate binding partners through affinity purification-mass spectrometry.

Quantify target engagement in living cells.

The development of such probes would be a significant contribution to the academic community, enabling a deeper understanding of the molecular mechanisms underlying any observed biological effects of this class of compounds.

Exploration of Materials Science Applications (e.g., organic electronics, photovoltaic devices, polymers)

The aromatic and heteroaromatic nature of this compound suggests its potential utility in materials science. A closely related compound, 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide, has been identified as a polyimide monomer, highlighting the potential for this chemical family in polymer science. specialchem.com

Table 2: Potential Materials Science Applications

| Application Area | Relevant Structural Features | Potential Research Focus |

| Organic Electronics | Aromatic rings, potential for π-π stacking | Synthesis of derivatives with extended conjugation for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). |

| Photovoltaic Devices | Electron-rich amino group and electron-deficient pyridine (B92270) ring | Design of donor-acceptor molecules for use in organic solar cells. |

| Polymers | Amine and amide functionalities | Synthesis of high-performance polymers, such as polyamides or polyimides, with tailored thermal and mechanical properties. |

Future research in this area would involve the synthesis and characterization of polymers incorporating this compound or its derivatives. The investigation of their photophysical and electronic properties would be crucial in assessing their suitability for various materials science applications.

Challenges and Opportunities in the Academic Pursuit of Novel Benzamide Derivatives

The synthesis of novel benzamide derivatives presents both challenges and opportunities for academic researchers.

Challenges:

Synthesis: While the amide bond formation is a well-established reaction, the synthesis of complex, multi-functionalized benzamides can be challenging and may require multi-step synthetic routes.

Selectivity: Achieving regioselectivity during the functionalization of the benzamide core can be difficult.

Purification: The purification of novel compounds can be a significant hurdle, often requiring advanced chromatographic techniques.

Opportunities:

Novel Scaffolds: There is a vast and underexplored chemical space for novel benzamide derivatives, offering opportunities for the discovery of compounds with unique properties.

Methodology Development: The challenges in synthesis provide opportunities for the development of new and more efficient synthetic methodologies.

Structure-Property Relationships: The systematic synthesis and characterization of new benzamides can lead to a deeper understanding of structure-property relationships, guiding the future design of functional molecules.

Interdisciplinary Research Synergies (e.g., with nanotechnology, synthetic biology, bioinformatics)

The future of research on this compound and its derivatives will likely be characterized by increasing interdisciplinary collaboration.

Nanotechnology: Benzamide derivatives could be incorporated into nanomaterials, such as nanoparticles or nanosheets, to develop targeted drug delivery systems or advanced sensors.

Synthetic Biology: The biological targets of active benzamide compounds could be further investigated and engineered using synthetic biology approaches to understand their function and to develop novel therapeutic strategies.

Bioinformatics and Computational Chemistry: In silico methods, such as molecular docking and quantum chemical calculations, will continue to play a crucial role in predicting the biological activity and material properties of new benzamide derivatives, thereby guiding synthetic efforts. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 3-amino-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions influence product formation?

The synthesis of this compound involves reacting substituted benzoyl chlorides with amines under controlled conditions. For example, acyl chlorides (e.g., m-toluoyl chloride) react with diamines like o-phenylenediamine in the presence of pyridine to form amides. Key factors include:

- Leaving groups : Acyl chlorides favor amide formation due to their reactivity .

- Protonating agents and temperature : Excess acid (e.g., polyphosphoric acid) and high temperatures promote cyclization to benzimidazoles instead of amides .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency .

Advanced: How can researchers resolve synthetic by-products when preparing derivatives of this compound?

By-products like benzimidazoles or unreacted intermediates can be minimized by:

- Reaction monitoring : Use GC-MS or HPLC to track reaction progress and identify side products .

- Condition optimization : Adjust stoichiometry (e.g., limiting diamine) and reduce protonating agents to suppress cyclization .

- Purification techniques : Column chromatography or recrystallization using solvents like toluene/ethanol mixtures .

Basic: What characterization techniques are essential for confirming the compound’s structure?

- Spectroscopy : IR confirms amide C=O stretches (~1650 cm⁻¹), while NMR (¹H/¹³C) identifies aromatic protons and amine/amide protons .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with WinGX providing data refinement and ORTEP for visualization .

- Mass spectrometry : High-resolution Q-TOF MS validates molecular weight and isotopic patterns (e.g., brominated derivatives) .

Advanced: How can DFT calculations predict the reactivity of this compound in synthetic pathways?

Density Functional Theory (DFT) analyzes frontier molecular orbitals (HOMO/LUMO) to identify reactive sites:

- HOMO localization : Amide nitrogen and pyridine rings are nucleophilic sites prone to electrophilic attack .

- LUMO analysis : Electron-deficient aromatic regions guide regioselective modifications (e.g., halogenation) .

- Reactivity trends : Methyl groups on the benzamide moiety increase steric hindrance, reducing reaction rates at adjacent positions .

Basic: What physicochemical properties are critical for drug design?

- Lipophilicity : LogD values (1.47 at pH 7.4) influence membrane permeability .

- Acid-base behavior : pKa ~11.93 indicates protonation at physiological pH, affecting solubility and binding .

- Hydrogen bonding : Three hydrogen bond donors/acceptors enhance target interactions (e.g., kinase inhibition) .

Advanced: How do structural modifications impact biological activity, particularly enzyme inhibition?

- Pyridine substitution : Adding trifluoromethyl groups at the 3-position enhances binding to bacterial enzymes (e.g., acps-pptase) by increasing hydrophobic interactions .

- Amide linker flexibility : Replacing the benzamide with an acetamide reduces dopamine D4 receptor agonism due to conformational rigidity .

- Heterocyclic extensions : Adding pyrimidine rings improves selectivity for kinases (e.g., JAK3) by occupying hydrophobic pockets .

Advanced: How can contradictory data in pharmacological studies be analyzed?

- Assay validation : Cross-validate enzyme inhibition (e.g., PI3K/AKT) using orthogonal methods like SPR and fluorescence polarization .

- Metabolic stability : Compare in vitro (microsomal) and in vivo (rodent PK) data to resolve discrepancies in bioavailability .

- Structural analogs : Test derivatives with varied substituents to isolate structure-activity relationships (SAR) from assay artifacts .

Basic: What safety precautions are required when handling this compound?

- Hazard classification : Skin/eye irritation (H315/H319) and respiratory toxicity (H335) necessitate PPE (gloves, goggles, respirators) .

- Spill management : Avoid dust generation; use ethanol for decontamination and dispose via licensed waste handlers .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.